

Synergistic Antitumor Effects of Olaparib in Combination with Temozolomide

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Compound of Interest

Compound Name: Anticancer agent 26

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A Comparative Guide for Researchers

The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors with DNA alkylating agents represents a promising strategy in cancer therapy. This guide provides a comparative overview of the synergistic effects observed when combining the PARP inhibitor Olaparib with the alkylating agent Temozolomide (TMZ), with a particular focus on glioblastoma (GBM).

The rationale for this combination lies in their complementary mechanisms of action. Temozolomide induces DNA damage, primarily through methylation of DNA bases. This damage is typically repaired by the Base Excision Repair (BER) pathway, in which PARP enzymes play a crucial role. By inhibiting PARP, Olaparib prevents the repair of TMZ-induced single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks and ultimately, cell death.^{[1][2][3][4]}

Quantitative Analysis of Synergism: In Vitro Studies

The synergistic cytotoxicity of Olaparib and Temozolomide has been evaluated in various cancer cell lines, particularly in glioblastoma. The combination has been shown to be effective in both TMZ-sensitive and TMZ-resistant cell lines, often irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status.^[5]

Cell Line	Cancer Type	MGMT Status	Key Findings	Reference
U87MG, U251MG	Glioblastoma	Methylated	Enhanced TMZ-induced cytotoxicity with Olaparib combination.	
T98G	Glioblastoma	Unmethylated	Olaparib enhanced TMZ-induced cytotoxicity.	
Patient-Derived GBM Cultures	Glioblastoma	N/A	Co-treatment significantly reduced tumor cell viability, even in mismatch repair (MMR)-deficient contexts.	
KYSE70	Esophageal Squamous Cell Carcinoma	N/A	Olaparib synergistically increased the inhibition of cell colony formation and cytotoxicity of TMZ.	

A common method to quantify synergy is the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Combination	Cell Line	Synergy Level (CI Value)	Publication
Olaparib + Temozolomide	Not Specified	Synergy (CI < 1)	

In Vivo Efficacy: Preclinical Models

Animal studies, primarily using orthotopic xenograft models of glioblastoma, have been conducted to evaluate the in vivo efficacy of the Olaparib-Temozolomide combination.

Animal Model	Cancer Type	Treatment Arms	Key Outcomes	Reference
Nude mice with U87MG orthotopic xenografts	Glioblastoma	1. Untreated 2. Temozolomide alone 3. Olaparib alone 4. Olaparib + Temozolomide	Combination treatment significantly decreased tumor volume compared to control and Olaparib alone. No significant difference in survival between the combination and Temozolomide alone.	
Chordoma xenograft model	Chordoma	1. Vehicle 2. Temozolomide 3. Olaparib 4. Olaparib + Temozolomide	Combination therapy suppressed chordoma xenograft expansion.	

Clinical Evaluation

The promising preclinical data has led to the investigation of the Olaparib and Temozolomide combination in several clinical trials for various cancer types.

Clinical Trial ID	Cancer Type	Phase	Treatment Regimen	Key Findings/Status
NCT03880019	Advanced Uterine Leiomyosarcoma	II	Olaparib orally twice daily, Temozolomide orally on days 1-7 of a 21-day cycle.	To evaluate objective response rate, progression-free survival, and toxicity.
OPARATIC (NCT01390571)	Relapsed Glioblastoma	I	Olaparib in combination with Temozolomide.	Determined the maximum tolerated dose and showed that Olaparib penetrates recurrent GBM at therapeutic levels.
Phase I/II Investigator-Initiated Study	Small Cell Lung Cancer	I/II	Olaparib and Temozolomide in 21-day cycles with different dosing schedules.	Confirmed objective response rate of 41.7% in one cohort. Showed efficacy in patients with CNS disease.

Experimental Protocols

Cell Viability and Synergy Analysis

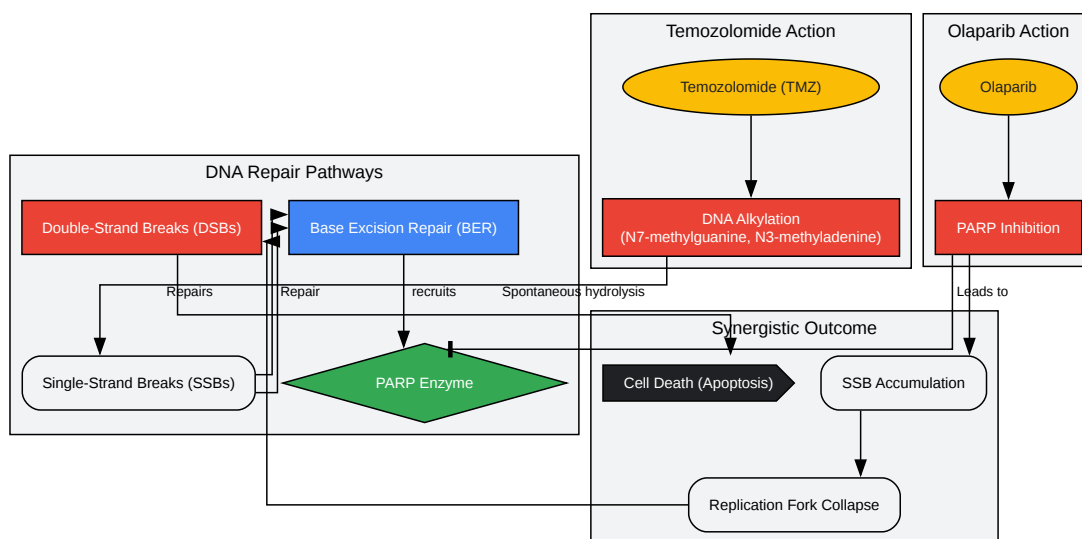
- **Cell Culture:** Cancer cell lines (e.g., U87MG, U251MG for glioblastoma) are cultured in appropriate media and conditions.
- **Drug Treatment:** Cells are seeded in 96-well plates and treated with a range of concentrations of Olaparib, Temozolomide, and their combination for a specified duration (e.g., 72 hours).
- **Viability Assay:** Cell viability is assessed using assays such as MTT or CellTiter-Glo. The percentage of viable cells is calculated relative to untreated controls.
- **Synergy Calculation:** The dose-response curves for each agent and the combination are used to calculate the Combination Index (CI) using software like CompuSyn. This determines whether the interaction is synergistic, additive, or antagonistic.

In Vivo Xenograft Studies

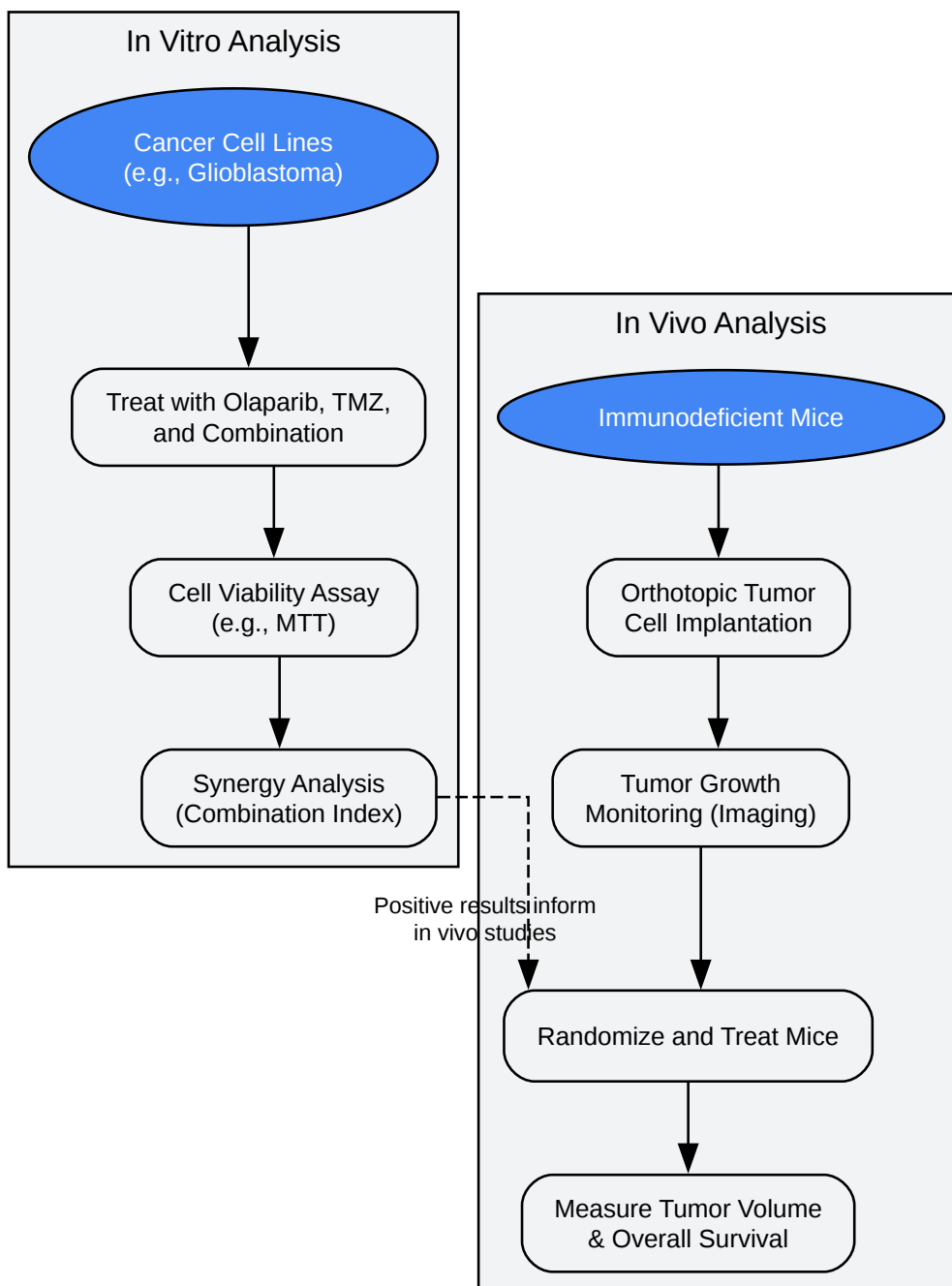
- **Cell Implantation:** Human cancer cells (e.g., U87MG) are stereotactically implanted into the brains of immunodeficient mice to establish orthotopic tumors.
- **Tumor Growth Monitoring:** Tumor growth is monitored non-invasively using imaging techniques like bioluminescence or MRI.
- **Treatment Administration:** Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, Olaparib alone, Temozolomide alone, and the combination. Drugs are administered according to a predetermined schedule and dosage.
- **Efficacy Assessment:** The primary endpoints are typically tumor volume and overall survival. Tumor volume is measured at regular intervals, and survival is monitored daily.
- **Toxicity Evaluation:** Animal body weight and general health are monitored to assess treatment-related toxicity.

Visualizations

Mechanism of Olaparib and Temozolomide Synergy



In Vitro & In Vivo Experimental Workflow

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